3-Phenylbutyric acid

Biodegradation Environmental microbiology Enantioselective metabolism

Researchers needing enantioselective microbial isolation or chiral synthesis often face stereochemical uncertainty. 3-Phenylbutyric acid (CAS 4593-90-2) directly addresses this with validated enantioselective properties: - Enantioselective substrate: Only the (R)-enantiomer supports Rhodococcus rhodochrous PB1 growth; racemic or (R)-enantiomer is the validated selective substrate for isolation from compost soil. - Chiral building block: Both enantiomers are used to prepare (-)-malyngolide and all four stereoisomers of β-methylphenylalanine with high enantiomeric purity. - Antibacterial selectivity: Active against H. pylori and E. coli while sparing beneficial Bifidobacterium and Lactobacillus. - Low cytotoxicity: CC50 >2 mM in human U937 cells, suitable for cell-based studies up to millimolar levels.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 4593-90-2
Cat. No. B1207492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbutyric acid
CAS4593-90-2
Synonyms3-PB
3-phenylbutanoic acid
3-phenylbutyrate
3-phenylbutyric acid
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
InChIKeyZZEWMYILWXCRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbutyric Acid (CAS 4593-90-2): Chemical Profile and Procurement Considerations


3-Phenylbutyric acid (3-PBA) is a phenyl-substituted butanoic acid with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 . It exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at C-3, with each enantiomer bearing distinct biological and synthetic properties . Commercially available grades typically range from 98% purity (racemic) to ≥98.5% enantiomeric purity for resolved chiral forms . The compound serves as a bacterial xenobiotic metabolite, a chiral building block for asymmetric synthesis, and an antibacterial agent .

Enantiomer-dependent studies — racemic mixture or resolved (R)/(S) forms for biodegradation, chiral synthesis, or antibacterial screening
Selection context — purity grades from 98% racemic to ≥98.5% ee chiral forms; match enantiomeric purity to assay requirement
Workflow compatibility — bacterial xenobiotic metabolite, chiral building block, or comparator in isomer-activity profiling

Why 3-Phenylbutyric Acid Cannot Be Substituted with 2-PBA or 4-PBA Without Experimental Validation


The phenylbutyric acid isomers (2-PBA, 3-PBA, 4-PBA) are not interchangeable despite sharing identical molecular formula and mass. The position of the phenyl substituent on the butyric acid backbone fundamentally alters three critical procurement-relevant parameters: (1) stereoselective microbial metabolism—only the (R)-enantiomer of 3-PBA supports growth of Rhodococcus rhodochrous PB1, while the (S)-enantiomer does not [1]; (2) differential HDAC inhibitory potency—4-PBA is a more effective histone deacetylase inhibitor and inducer of histone acetylation than 2-PBA and 3-PBA [2]; and (3) divergent conformational preferences in solution—3-PBA exhibits a distinct anti-conformer population between phenyl and carboxyl groups that differs from its isomers, as established by NMR spectroscopy [3]. Substituting 3-PBA with 2-PBA or 4-PBA in any of these applications would produce non-equivalent experimental outcomes and potentially invalidate comparative conclusions.

Isomer substitution alters enantioselective metabolism
Rhodococcus rhodochrous PB1 growth requires (R)-3-PBA; (S)-enantiomer does not support growth. Isomer choice may determine experimental outcome.
HDAC inhibition potency differs by position
4-PBA is a stronger HDAC inhibitor than 3-PBA. Substituting 3-PBA for 4-PBA in epigenetic studies may shift inhibition profile.
Antibacterial equivalence is context-dependent
2-PB, 3-PB, and 4-PB appear interchangeable for H. pylori screening, but this does not extend to HDAC, metabolism, or chiral synthesis applications.

Quantitative Evidence Differentiating 3-Phenylbutyric Acid from Structural Analogs and Between Enantiomers


Enantioselective Microbial Growth: (R)-3-Phenylbutyric Acid vs. (S)-3-Phenylbutyric Acid

In growth experiments with Rhodococcus rhodochrous PB1 using racemic 3-phenylbutyric acid as the sole carbon and energy source, only the (R)-enantiomer supported bacterial growth, whereas the (S)-enantiomer did not support growth at all [1]. The (S)-enantiomer could only be cometabolically transformed when (R)-3-phenylbutyric acid-grown cells were present, indicating a strict enantiomeric requirement for primary metabolism [1].

Enantioselective growth
Head-to-head
(R)-3-PBA: growth supported
(S)-3-PBA: no growth
Enantiomer identity determines microbial metabolism outcome
R. rhodochrous PB1, sole carbon source
Biodegradation Environmental microbiology Enantioselective metabolism

Preparative Enzymatic Resolution: Yield and Enantiomeric Excess at Scale

Lipase from Burkholderia cepacia (Chirazyme L1) catalyzed the enantioselective hydrolysis of racemic methyl 3-phenylbutyrate at 150 g preparative scale, yielding 68.7 g of (R)-(−)-methyl 3-phenylbutyrate with >98% ee (enantioselectivity factor E > 50) and (S)-(+)-3-phenylbutyric acid with 89% ee [1]. This represents a 92% yield on the (R)-enantiomer.

Preparative resolution
Head-to-head
(R)-ester: 68.7 g, >98% ee
(S)-acid: 89% ee
Supports chiral building block procurement at scale
Burkholderia cepacia lipase, 150 g scale
Asymmetric synthesis Chiral resolution Biocatalysis

Histone Deacetylase Inhibition: 3-Phenylbutyrate vs. 4-Phenylbutyrate and 2-Phenylbutyrate

A comparative study of phenylbutyrate isomers in DS19 mouse erythroleukemia cells and K562 human leukemic cells demonstrated that 4-phenylbutyrate was a more effective inhibitor of histone deacetylase and inducer of histone acetylation than structural analogs including 2-phenylbutyrate and 3-phenylbutyrate [1]. Notably, 2-phenylbutyrate was a more effective inhibitor of cell proliferation than 3-phenylbutyrate but was less effective as an inducer of histone acetylation, establishing a rank order of HDAC inhibition potency: 4-PBA > 2-PBA ≈ 3-PBA [1].

HDAC inhibition rank
Head-to-head
4-PBA > 2-PBA ≈ 3-PBA
3-PBA is a weaker HDAC inhibitor than 4-PBA
DS19 and K562 leukemic cell assays
Epigenetics HDAC inhibition Cancer research

Antibacterial Activity: 3-Phenylbutyrate vs. 2-Phenylbutyrate and 4-Phenylbutyrate Against Helicobacter pylori

A comparative evaluation of 2-PB, 3-PB, and 4-PB demonstrated that all three phenylbutyrates exhibit specific inhibitory activity against Helicobacter pylori and Escherichia coli while sparing beneficial gut bacteria Bifidobacterium bifidium and Lactobacillus reuteri [1]. The phenylbutyrates exhibited synergistic effects on H. pylori ATCC 43504, particularly at pH 5.5, with up-regulation of oxidative stress-related proteins confirmed by proteomic analysis [1].

Antibacterial spectrum
Head-to-head
2-PB, 3-PB, 4-PB: equivalent H. pylori inhibition; B. bifidium and L. reuteri spared
Context-dependent interchangeability for H. pylori screening
H. pylori ATCC 43504, pH 5.5 synergy
Antibacterial H. pylori Microbiome

Cytotoxicity Profile: 3-Phenylbutyric Acid in Human U937 Cells

3-Phenylbutyric acid exhibits low cytotoxicity and antiproliferative activity against human U937 monocytic cells, with CC50 > 2,000,000 nM (2 mM) after 48 hours and IC50 > 2,000,000 nM after 12 hours . While direct head-to-head cytotoxicity comparisons with 2-PBA and 4-PBA under identical conditions are not available, this quantitative baseline establishes 3-PBA as having minimal direct cytotoxic effects on this human cell line at concentrations up to millimolar levels.

Cytotoxicity profile
Reported
CC50 > 2,000,000 nM (48 h)
IC50 > 2,000,000 nM (12 h)
Supports cell-based assay use at millimolar levels
Human U937 monocytic cells; data to verify
Cytotoxicity Cell viability Toxicology

Conformational Preference: Anti-Conformer of 3-Phenylbutyric Acid by NMR Spectroscopy

NMR spectroscopic studies of 3-phenylbutyric acid and its methyl ester using lanthanide shift reagents revealed a predominance of the conformer with phenyl and carboxyl (or methoxycarbonyl) groups in anti positions to each other [1]. This conformational preference is a structural feature that distinguishes 3-PBA from its positional isomers (2-PBA and 4-PBA), which have different spatial relationships between the aromatic ring and the carboxylic acid moiety due to the altered attachment point on the butyric acid backbone.

Conformational preference
Class-level
Predominant anti-conformer (phenyl/carboxyl anti)
Spatial orientation differs from 2-PBA and 4-PBA
NMR with lanthanide shift reagents
Conformational analysis NMR spectroscopy Molecular modeling

Research and Industrial Applications of 3-Phenylbutyric Acid Supported by Quantitative Evidence


Selective Isolation and Culture of Rhodococcus rhodochrous PB1

3-Phenylbutyric acid (racemic or (R)-enantiomer) is the validated selective substrate for isolating Rhodococcus rhodochrous PB1 from compost soil and supporting its growth as the sole carbon and energy source [1]. The (S)-enantiomer does not support growth, making enantiomeric awareness critical for successful isolation protocols [1]. This application is directly supported by the enantioselective metabolism evidence in Section 3.

Chiral Building Block for Asymmetric Synthesis of Bioactive Compounds

Both enantiomers of 3-phenylbutyric acid serve as valuable chiral intermediates. The (R)-enantiomer has been used to prepare enantiomerically pure (−)-malyngolide, a δ-lactone antibiotic of algal origin, while both (R)- and (S)-enantiomers have been employed to synthesize all four stereoisomers of β-methylphenylalanine in high enantiomeric purity [2]. The 150 g preparative resolution protocol using Burkholderia cepacia lipase provides a validated pathway for obtaining enantiomerically enriched material at scale (68.7 g (R)-ester >98% ee; (S)-acid 89% ee) [2].

Antibacterial Research with Microbiome-Sparing Selectivity

3-Phenylbutyric acid (as 3-phenylbutyrate) demonstrates specific antibacterial activity against Helicobacter pylori and Escherichia coli while sparing beneficial commensals Bifidobacterium bifidium and Lactobacillus reuteri [3]. The compound exhibits synergistic effects against H. pylori ATCC 43504 at pH 5.5 and induces oxidative stress responses in the pathogen [3]. This application scenario is suitable when the research objective requires antibacterial activity without HDAC inhibition (for which 4-PBA is more potent).

Low-Cytotoxicity Compound for Cell-Based Assays Requiring Millimolar Working Concentrations

3-Phenylbutyric acid is an appropriate choice for cell-based experiments requiring concentrations up to millimolar levels without confounding cytotoxic effects, as demonstrated by CC50 and IC50 values exceeding 2,000,000 nM (2 mM) in human U937 cells at both 12-hour and 48-hour timepoints . This low-cytotoxicity profile makes 3-PBA suitable for metabolic, signaling, or inhibition studies where compound-induced cell death would otherwise compromise data interpretation.

Application
Selection Property
Validation Focus
R. rhodochrous PB1 isolation
Enantiomeric identity
Growth support verification with (R)- vs (S)-enantiomer
Chiral building block synthesis
Enantiomeric excess
Resolution efficiency and ee confirmation for downstream stereoisomers
H. pylori antibacterial screening
Antimicrobial screening context
MIC and strain-panel endpoints; microbiome-sparing profile review
Cell-based assay studies
Cell-model endpoint review
Cytotoxicity profiling at intended working concentrations

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